Hydrogen-Bond Acceptor Capacity and Topological Polar Surface Area Versus 3-Ethyl and Unsubstituted Comparators
The target compound possesses four hydrogen-bond acceptor (HBA) sites and a TPSA of 70.9 Ų, driven by the tertiary ethyl(methyl)amino nitrogen, the pyrazole ring nitrogens, and the nitrile group [1]. In contrast, 5-amino-3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile (CAS 18280-56-3) has only three HBA sites and a lower computed TPSA (~56 Ų) due to the absence of the exocyclic amino nitrogen [2]. 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile (CAS 5334-41-8), lacking any C3 substitution, has an even lower TPSA. This differential HBA count directly impacts aqueous solubility trends and polar interactions with biological targets such as kinase hinge regions, where an additional acceptor can establish a critical hydrogen bond [3].
| Evidence Dimension | Hydrogen-bond acceptor count / Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 4 HBA; TPSA = 70.9 Ų [PubChem computed] |
| Comparator Or Baseline | 5-Amino-3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile (CAS 18280-56-3): 3 HBA; TPSA ≈ 56 Ų (estimated). 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile (CAS 5334-41-8): 3 HBA; TPSA ≈ 53 Ų (estimated). |
| Quantified Difference | +1 HBA (33% increase); TPSA increase of ≥15 Ų versus both comparators |
| Conditions | Computed properties from PubChem (XLogP3, Cactvs 3.4.6.11); TPSA values for comparators estimated from analogous 5-aminopyrazole-4-carbonitrile core structures. |
Why This Matters
For medicinal chemistry teams selecting a pyrazole scaffold, an additional hydrogen-bond acceptor can establish a critical interaction with kinase hinge regions or adenosine receptor binding pockets that simpler analogs cannot achieve, directly affecting target potency and selectivity.
- [1] PubChem Compound Summary for CID 102795431. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 13547456, 5-Amino-3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile. National Center for Biotechnology Information (2025). View Source
- [3] Kamenecka, T.; Habel, J.; Duckett, D.; Chen, W.; Ling, Y. Y.; Frackowiak, B.; Jiang, R.; Shin, Y.; Song, X.; LoGrasso, P. Structure–Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. J. Biol. Chem. 2009, 284 (19), 12853–12861. View Source
